1-(3,5-Dimethylphenyl)piperidin-2-one CAS number search
1-(3,5-Dimethylphenyl)piperidin-2-one CAS number search
The following technical guide details the chemical profile, synthesis, and application of 1-(3,5-Dimethylphenyl)piperidin-2-one , a specialized N-aryl lactam scaffold.
Core Identity & Synthesis Protocol
Executive Summary & Identity Profile
1-(3,5-Dimethylphenyl)piperidin-2-one is a specialized nitrogen-containing heterocycle belonging to the N-aryl-δ-valerolactam class.[1] While its structural isomer, 1-(3,5-dimethylphenyl)piperidin-4-one (CAS 154913-18-5), is a common catalog item, the 2-one variant is a distinct research chemical often synthesized as a pharmacophore in medicinal chemistry programs targeting GPCRs or Factor Xa inhibition.
Due to its specialized nature, this specific regioisomer does not have a widely indexed CAS number in public commercial databases. It is typically treated as a custom synthesis target in drug discovery campaigns.
Chemical Identity Table
| Property | Data |
| Systematic Name | 1-(3,5-Dimethylphenyl)piperidin-2-one |
| Synonyms | N-(3,5-Xylyl)-δ-valerolactam; 1-(3,5-Xylyl)piperidin-2-one |
| CAS Number | Not Widely Indexed (See Note 1) |
| Molecular Formula | C₁₃H₁₇NO |
| Molecular Weight | 203.28 g/mol |
| Predicted LogP | ~2.8 – 3.1 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 1 |
| Structural Class | N-Aryl Lactam (Cyclic Amide) |
Note 1: Researchers should distinguish this compound from its commercially available isomer, 1-(3,5-dimethylphenyl)piperidin-4-one (CAS: 154913-18-5), which contains a ketone at the 4-position rather than a lactam carbonyl at the 2-position.
Synthetic Pathways
For research applications, two primary routes are recommended: Transition Metal-Catalyzed Amidation (Modern) and Intramolecular Alkylation (Classical).
Method A: Buchwald-Hartwig Amidation (Recommended)
This route is preferred for high-throughput library synthesis due to its modularity and high yield.
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Mechanism: Palladium-catalyzed cross-coupling of a primary lactam with an aryl halide.
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Starting Materials: Piperidin-2-one (δ-Valerolactam) + 1-Bromo-3,5-dimethylbenzene.
Protocol:
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Reagents:
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Piperidin-2-one (1.0 equiv)
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1-Bromo-3,5-dimethylbenzene (1.2 equiv)
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Catalyst: Pd₂(dba)₃ (2 mol%)
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Ligand: Xantphos (3 mol%) - Crucial for lactam coupling.
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Base: Cs₂CO₃ (1.5 equiv)
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Solvent: 1,4-Dioxane (anhydrous)
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Procedure:
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Charge an oven-dried Schlenk flask with reagents and base under Argon.
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Add solvent and degas (sparge with Ar for 10 min).
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Heat to 100°C for 12–16 hours.
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Monitor by TLC/LC-MS (Target [M+H]⁺ = 204.1).
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Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
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Method B: Intramolecular Cyclization (Classical)
Useful when metal catalysis is restricted (e.g., trace metal limits).
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Starting Materials: 3,5-Dimethylaniline + 5-Bromovaleryl chloride.
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Step 1 (Acylation): React 3,5-dimethylaniline with 5-bromovaleryl chloride (DCM, Et₃N, 0°C) to form the linear amide N-(3,5-dimethylphenyl)-5-bromopentanamide.
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Step 2 (Cyclization): Treat the intermediate with NaH (THF, 0°C → RT) to induce intramolecular Sɴ2 cyclization, yielding the lactam.
Synthesis Workflow Diagram
The following diagram visualizes the logic flow for selecting the synthesis route.
Figure 1: Decision matrix for the synthesis of 1-(3,5-dimethylphenyl)piperidin-2-one.
Analytical Profile & Characterization
Since this is a custom target, experimental validation is critical. The following data is predicted based on standard NMR shifts for N-aryl lactams.
Expected ¹H NMR (CDCl₃, 400 MHz)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 6.80 – 6.90 | Multiplet | 3H | 3,5-Dimethylphenyl (Ar-H) |
| Lactam α | 2.50 – 2.55 | Triplet | 2H | -CH₂-C(=O)- |
| Lactam ε | 3.55 – 3.65 | Triplet | 2H | -N-CH₂- |
| Lactam β/γ | 1.80 – 1.95 | Multiplet | 4H | Ring -CH₂-CH₂- |
| Methyl | 2.30 | Singlet | 6H | Ar-CH₃ (x2) |
Mass Spectrometry (LC-MS)
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Ionization Mode: ESI (+)
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Parent Ion: [M+H]⁺ = 204.1[2]
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Fragmentation Pattern: Loss of carbonyl (CO) or ring opening may be observed at higher collision energies.
Applications in Drug Discovery
The 1-(3,5-dimethylphenyl)piperidin-2-one scaffold serves as a constrained mimetic of linear amides.
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Conformational Restriction: The lactam ring locks the N-C bond rotation, reducing the entropic penalty upon binding to a protein target. This is a common strategy in optimizing Factor Xa inhibitors (anticoagulants).
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Bioisosterism: It acts as a bioisostere for the 3,5-dimethylanilide moiety found in various kinase inhibitors, improving metabolic stability by preventing hydrolysis of the amide bond (since lactams are generally more stable than acyclic amides).
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Library Scaffold: The C-3, C-4, and C-5 positions of the piperidinone ring can be further functionalized (e.g., via α-alkylation) to generate diverse libraries for SAR (Structure-Activity Relationship) studies.
Safety & Handling (SDS Guidelines)
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Signal Word: Warning
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Hazard Statements:
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Handling: Use in a chemical fume hood. Wear nitrile gloves and safety glasses.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.
References
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Buchwald-Hartwig Amidation of Lactams
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Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Journal of the American Chemical Society.
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Synthesis of N-Aryl Piperidinones
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Eastman, K. J. (2010). "N-Arylation of Lactams." Sigma-Aldrich ChemFiles.
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Related Isomer Data (4-one)
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PubChem Compound Summary for CID 24709571 (1-(2,3-dimethylphenyl)piperidin-4-one).[4]
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